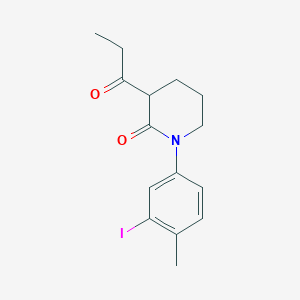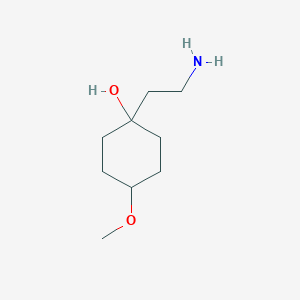![molecular formula C11H14N2O2 B13177120 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of pyridine and pyrrolidine, featuring a hydroxymethyl group attached to the pyrrolidine ring and a carbaldehyde group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and appropriate reducing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: 6-[2-(Carboxymethyl)pyrrolidin-1-YL]pyridine-3-carboxylic acid.
Reduction: 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxymethyl and carbaldehyde groups can form hydrogen bonds and covalent interactions with enzymes and receptors, influencing their activity. The pyridine and pyrrolidine rings contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(1-Pyrrolidinyl)pyridine-3-carbaldehyde: Similar structure but lacks the hydroxymethyl group.
Pyrrolidine-2-one: Contains a pyrrolidine ring but differs in functional groups.
Pyrrolidine-2,5-diones: Similar pyrrolidine ring but with different substituents.
Uniqueness
6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde is unique due to the presence of both hydroxymethyl and carbaldehyde groups, which provide distinct reactivity and potential for diverse applications. Its combination of pyridine and pyrrolidine rings also contributes to its versatility in chemical synthesis and biological studies .
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-7-9-3-4-11(12-6-9)13-5-1-2-10(13)8-15/h3-4,6-7,10,15H,1-2,5,8H2 |
InChI-Schlüssel |
FRFYWNZZEUYQIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C2=NC=C(C=C2)C=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


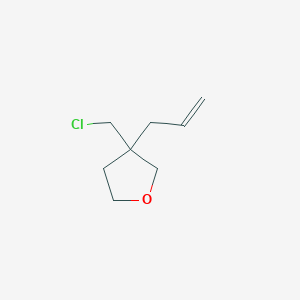

![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
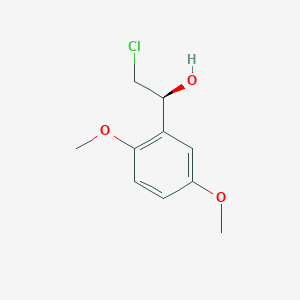
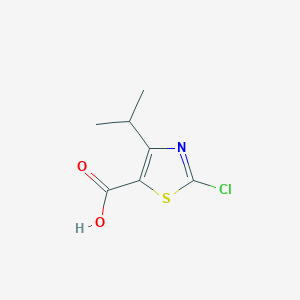

![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
![{4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
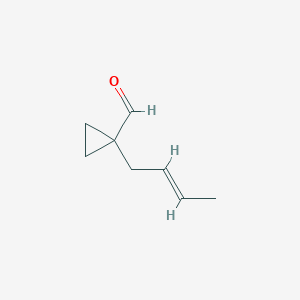
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
![1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
